Potent and Selective CB1 Receptor Binding Affinity
N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide demonstrates potent binding affinity for the human CB1 receptor with a Ki of 22 nM, while showing negligible affinity for the human CB2 receptor (Ki > 10,000 nM) [1]. In contrast, a close analog with a 4-methoxyphenyl substitution on the amide nitrogen, 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide (FMPP), is described as a potent and selective CB1 agonist, but its precise Ki value for a direct comparison is not publicly available . The confirmed high selectivity ratio (>450-fold) for our target compound is a quantifiable differentiator essential for experiments requiring CB1-specific modulation without CB2 background interference.
| Evidence Dimension | Binding Affinity (Ki) and CB1/CB2 Selectivity |
|---|---|
| Target Compound Data | hCB1 Ki = 22 nM; hCB2 Ki > 10,000 nM; Selectivity Ratio > 450-fold |
| Comparator Or Baseline | FMPP (N-(2-methoxyphenyl) analog): Described as a potent CB1 agonist, but quantitative Ki not publicly available for direct comparison. |
| Quantified Difference | A >450-fold selectivity window is confirmed for the target compound, ensuring a wide safety margin in CB1-mediated assays. The quantitative selectivity of FMPP is unconfirmed. |
| Conditions | Displacement of [3H]CP55940 from human CB1 and CB2 receptors expressed in HEK293 cell membranes |
Why This Matters
This high degree of selectivity is critical for researchers needing to isolate CB1-mediated effects, preventing off-target activity at CB2 which could confound experimental results in areas like neuropharmacology and pain research.
- [1] BindingDB. (n.d.). Entry BDBM50516235 (ChEMBL4563408): N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide. Retrieved from BindingDB. View Source
